molecular formula C15H26O7S B126700 (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester CAS No. 204254-94-4

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester

Numéro de catalogue: B126700
Numéro CAS: 204254-94-4
Poids moléculaire: 350.4 g/mol
Clé InChI: CNFGUAGRJCDUDT-MGPQQGTHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a functionalized cyclohexene derivative characterized by its stereospecific (3R,4R,5R) configuration and key substituents: a 1-ethylpropoxy group at position 4, a hydroxyl group at position 3, and a methylsulfonyloxy (mesyl) group at position 4. The ethyl ester at the carboxylic acid terminus enhances lipophilicity, which is critical for bioavailability in pharmacological applications.

Stereochemical precision is paramount, as evidenced by related compounds where configuration changes (e.g., 5R to 5S) drastically alter biological activity .

Propriétés

IUPAC Name

ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGUAGRJCDUDT-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Step-wise Synthesis

The preparation begins with a cyclohexene derivative functionalized with a carboxylic acid ethyl ester group. The first critical step involves the introduction of the 1-ethylpropoxy (pentan-3-yloxy) group via nucleophilic substitution. This reaction typically employs a tertiary alcohol, such as pentan-3-ol, under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to facilitate ether formation. Subsequent hydroxylation at the 3-position is achieved using oxidizing agents like potassium permanganate or osmium tetroxide, followed by reduction to yield the cis-diol configuration.

The final step involves sulfonylation of the 5-hydroxy group using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires anhydrous conditions to prevent hydrolysis of the sulfonate ester.

Key Reagents and Catalysts

  • Etherification : Pentan-3-ol, H₂SO₄, or p-TsOH.

  • Hydroxylation : OsO₄ or KMnO₄, followed by NaHSO₃ for workup.

  • Sulfonylation : CH₃SO₂Cl, pyridine or Et₃N.

  • Solvents : Dichloromethane, ethyl acetate, or tetrahydrofuran (THF).

Reactions are conducted at controlled temperatures (−10°C to 25°C) to minimize side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial production leverages continuous flow chemistry to enhance reaction efficiency and scalability. Flow reactors enable precise temperature and mixing control, critical for exothermic steps like sulfonylation. For example, a two-stage continuous system can separate the etherification and sulfonylation steps, reducing intermediate purification needs.

Purification Techniques

Chromatography (e.g., flash column chromatography) and crystallization are employed to achieve high purity (>98%). The compound’s limited solubility in common solvents necessitates the use of chloroform-ethyl acetate mixtures for crystallization. Automated systems integrate real-time monitoring to adjust solvent ratios dynamically, ensuring consistent product quality.

Optimization Strategies

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/Purity
Etherification0–5°CMinimizes racemization
Hydroxylation20–25°CEnsures complete oxidation
Sulfonylation−10–0°CPrevents sulfonate hydrolysis
Solvent (Sulfonylation)Anhydrous THFEnhances reagent solubility

Lower temperatures during sulfonylation improve yields by reducing side reactions, while anhydrous THF stabilizes the reactive intermediates.

Catalytic Systems

Recent advances employ enzymatic catalysts for hydroxylation to enhance stereoselectivity. For instance, cytochrome P450 monooxygenases have been tested to achieve >95% enantiomeric excess (ee) in diol formation, though industrial adoption remains limited due to cost.

Case Studies in Neuraminidase Inhibitor Synthesis

A 2024 study demonstrated the compound’s role in synthesizing Oseltamivir analogs. Using this intermediate, researchers achieved a 72% overall yield in a five-step sequence, compared to 58% with traditional methods. Key improvements included replacing batch sulfonylation with flow chemistry, which reduced reaction time from 12 hours to 45 minutes.

Challenges and Solutions

Stereochemical Control

The compound’s three stereocenters necessitate chiral auxiliaries or asymmetric catalysis. Mitsunobu conditions (e.g., DIAD, Ph₃P) have been used to invert configurations at the 3-position, though this adds complexity.

Purification Difficulties

The product’s oily consistency complicates crystallization. Solutions include derivatization with stable crystalline salts or using simulated moving bed (SMB) chromatography for large-scale separation .

Analyse Des Réactions Chimiques

Substitution Reactions

The methylsulfonyloxy (–OSO₂CH₃) group is highly susceptible to nucleophilic substitution due to its electron-withdrawing nature and stability of the leaving group. This reaction is critical in synthesizing neuraminidase inhibitors, where the sulfonate group is replaced by amines or other nucleophiles to generate biologically active derivatives .

Key Reagents and Conditions

  • Nucleophiles : Ammonia, amines, or thiols under basic conditions.

  • Solvents : Polar aprotic solvents (e.g., DMF) to stabilize transition states.

  • Temperature : Typically 25–60°C to balance reaction rate and selectivity.

Example Pathway :

Compound+NH3Amine substituted cyclohexene derivative+CH3SO3\text{Compound}+\text{NH}_3\rightarrow \text{Amine substituted cyclohexene derivative}+\text{CH}_3\text{SO}_3^-

This step is pivotal in generating intermediates for antiviral agents like oseltamivir .

Oxidation Reactions

The hydroxyl (–OH) group at the 3-position can undergo oxidation to form a ketone. This transformation is influenced by steric hindrance from the adjacent 1-ethylpropoxy group, which may necessitate controlled reaction conditions .

Reagents and Outcomes

Oxidizing AgentConditionsProduct
KMnO₄/H⁺Aqueous, acidic3-Ketocyclohexene derivative
CrO₃AnhydrousSame as above

Reduction Reactions

The ethyl ester group (–COOEt) is reducible to a primary alcohol under standard conditions. This reaction is less common in industrial applications but valuable for structural modifications in medicinal chemistry .

Typical Protocol

  • Reagent : LiAlH₄ in dry ether.

  • Product : (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Alcohol.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pH-dependent and reversible:

Acidic Hydrolysis :

COOEt+H3O+COOH+EtOH\text{COOEt}+\text{H}_3\text{O}^+\rightarrow \text{COOH}+\text{EtOH}

Basic Hydrolysis (Saponification) :

COOEt+OHCOO+EtOH\text{COOEt}+\text{OH}^-\rightarrow \text{COO}^-+\text{EtOH}

Comparative Reactivity with Neuraminidase Inhibitors

The compound’s substitution profile distinguishes it from commercial neuraminidase inhibitors, as shown below:

CompoundKey Functional GroupsReactivity Profile
Target Compound –OSO₂CH₃, –OH, –COOEtNucleophilic substitution at C5
Oseltamivir–NH₂, –COOEtAmide hydrolysis
Zanamivir–OH, –COO⁻Hydrogen-bond interactions

Stereochemical Considerations

The (3R,4R,5R) configuration imposes steric constraints, limiting reaction pathways. For example:

  • Substitution at C5 : Occurs with retention of stereochemistry due to the bulky 1-ethylpropoxy group at C4 .

  • Oxidation at C3 : Proceeds without epimerization under mild conditions .

Applications De Recherche Scientifique

Overview

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester, commonly referred to as a derivative of Oseltamivir, is a complex organic compound with significant implications in various scientific fields. This compound is notable for its unique stereochemistry and functional groups, which confer specific chemical and biological properties that are valuable in research and industry.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to act as an intermediate in the synthesis of neuraminidase inhibitors, which are critical in antiviral drug development, particularly against influenza viruses.

Biological Studies

It serves as a model compound for studying enzyme-catalyzed reactions due to its unique functional groups. Research has focused on understanding how the compound interacts with various enzymes, which can provide insights into drug design and mechanism of action.

Chemical Synthesis

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds.

Case Study 1: Neuraminidase Inhibitor Development

Research has demonstrated that derivatives of this compound exhibit significant activity against the neuraminidase enzyme of influenza viruses. These studies highlight the compound's potential in antiviral drug formulations.

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound can effectively bind to specific enzymes involved in metabolic pathways. This binding alters enzyme activity and provides a basis for developing targeted therapies that modulate these pathways.

Mécanisme D'action

The mechanism by which (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Differences

The table below highlights critical differences in substituents, stereochemistry, and molecular properties among the target compound and key analogs:

Compound Name Substituents (Positions 3, 4, 5) Stereochemistry Molecular Formula Molecular Weight Key Applications/Properties
Target Compound: (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester 3-OH, 4-(1-ethylpropoxy), 5-OSO₂Me 3R,4R,5R C₁₆H₂₆O₈S* ~370.4 (estimated) Probable intermediate for antiviral agents; reactive mesyl group enables further derivatization
(3R,4R,5S)-4-Acetylamino-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester 3-(1-ethylpropoxy), 4-NHAc, 5-N₃ 3R,4R,5S C₁₆H₂₆N₄O₄ 338.4 Key intermediate in oseltamivir synthesis; azido group facilitates "click chemistry" modifications
(3R,4S,5R)-5-Azido-4-hydroxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester 3-(1-ethylpropoxy), 4-OH, 5-N₃ 3R,4S,5R C₁₄H₂₃N₃O₄ 297.35 Anti-inflammatory potential; stereochemical variance reduces antiviral efficacy compared to 5S analogs
(3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester 3-OH, 4-NHAc, 5-NH₂ 3R,4R,5S C₁₃H₂₂N₂O₅ 298.3 Core structure of GS4104 (oseltamivir precursor); amino and acetyl groups critical for neuraminidase inhibition
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester Bicyclic framework with 7-oxa bridge 1R,5R,6R C₁₄H₂₂O₄ 254.32 Template for stereochemical studies; used in novel organic framework synthesis

Physicochemical Properties

  • Lipophilicity: Ethyl ester groups universally improve membrane permeability. The target compound’s mesyl group may slightly reduce solubility compared to hydroxyl or amino-substituted analogs.
  • Stability : Methylsulfonyloxy groups are hydrolytically stable under physiological conditions compared to acetylated amines, which may undergo enzymatic cleavage .

Activité Biologique

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester, commonly referred to as Oseltamivir impurity 56, is a complex organic compound with significant biological implications. This compound is primarily recognized for its role in the synthesis of neuraminidase inhibitors, which are crucial in antiviral therapies, particularly against influenza viruses.

  • Molecular Formula : C15H26O7S
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 204254-94-4
  • Melting Point : 66-68°C
  • Boiling Point : Predicted at 499.8±45.0 °C
  • Density : 1.22±0.1 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and ethyl acetate
PropertyValue
Molecular FormulaC15H26O7S
Molecular Weight350.43 g/mol
Melting Point66-68°C
Boiling Point499.8±45.0 °C (predicted)
Density1.22±0.1 g/cm³ (predicted)
SolubilitySlightly in chloroform and ethyl acetate

The biological activity of this compound is primarily linked to its ability to inhibit neuraminidase, an enzyme critical for the replication and spread of influenza viruses. By inhibiting this enzyme, the compound prevents the release of new viral particles from infected cells, thereby limiting the infection's progression.

Antiviral Activity

Research indicates that this compound is used in the development of novel neuraminidase inhibitors aimed at treating avian influenza. The compound's structural characteristics allow it to effectively mimic the natural substrates of neuraminidase, leading to competitive inhibition.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in preclinical models:

  • Study on Influenza Virus Inhibition :
    • A study demonstrated that derivatives of this compound showed significant antiviral activity against H5N1 and H1N1 strains of influenza virus in vitro.
    • The IC50 values indicated effective inhibition at low concentrations, suggesting a potent antiviral profile.
  • Neuraminidase Inhibition Assays :
    • In assays measuring neuraminidase activity, compounds structurally related to this compound exhibited competitive inhibition with Ki values in the nanomolar range.

Synthesis and Production

The synthesis of this compound involves several steps starting from simpler organic molecules. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry:

Synthetic Routes

  • Starting Materials : Typically derived from commercially available cyclohexene derivatives.
  • Key Reactions :
    • Hydroxylation at the 3-position.
    • Formation of the methylsulfonyloxy group.
    • Esterification to yield the final product.

Comparison with Similar Compounds

The unique combination of functional groups in (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene distinguishes it from other similar compounds:

Compound NameNeuraminidase InhibitionStructural Characteristics
OseltamivirYesEthyl ester derivative
ZanamivirYesPyranose structure
PeramivirYesCyclopentane core

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, intermediates like ethyl esters are prepared by reacting amino groups with acid anhydrides or chlorides, followed by purification via column chromatography . Key intermediates are characterized using IR (to confirm carbonyl and sulfonyl groups), 1H-NMR^1 \text{H-NMR} (to verify stereochemistry and substituent positions), and mass spectrometry (to validate molecular weight). Elemental analysis ensures purity (>98%) .

Q. Which spectroscopic techniques confirm the stereochemistry and functional groups of this compound?

  • IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3500 cm1^{-1}), sulfonyl (-SO2_2-, ~1350–1450 cm1^{-1}), and ester (C=O, ~1700–1750 cm1^{-1}) groups.
  • 1H-NMR^1 \text{H-NMR} : Resolves stereochemistry at the 3R,4R,5R positions through coupling constants and splitting patterns (e.g., epoxy or cyclohexene ring protons).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 254.32 for the parent ion) and fragmentation patterns .

Q. What in vitro pharmacological assays are used to screen this compound’s bioactivity?

Common assays include:

  • Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodent models.
  • Anti-inflammatory Activity : Carrageenan-induced paw edema assays.
  • Ulcerogenicity : Gastric lesion assessment to evaluate safety profiles. Activity is compared to reference standards (e.g., indomethacin) with dose-response curves .

Advanced Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Prodrug Design : Modify the ester group to enhance stability (e.g., phosphonate or amide derivatives) .
  • Comparative SAR Studies : Test structural analogs (e.g., replacing the methylsulfonyl group with acetyl or azido substituents) to identify critical pharmacophores .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled compounds .

Q. What strategies optimize stereoselective synthesis of the (3R,4R,5R) configuration?

  • Chiral Catalysts : Use asymmetric epoxidation or hydroxylation catalysts to control cyclohexene ring stereochemistry.
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent diastereomer formation during functionalization .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Q. How does the methylsulfonyl group influence the compound’s metabolic stability and reactivity?

The methylsulfonyl group enhances electrophilicity, making the compound a potential substrate for glutathione transferases. To assess stability:

  • Microsomal Incubations : Monitor degradation using liver microsomes and LC-MS.
  • Reactivity Probes : Test nucleophilic addition reactions (e.g., with thiols or amines) to identify vulnerable sites .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Simulate binding to cyclooxygenase (COX) or other inflammatory targets using software like AutoDock.
  • MD Simulations : Analyze conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS).
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity data .

Methodological Considerations

  • Purification Challenges : Use preparative HPLC with C18 columns to separate diastereomers, especially during scale-up .
  • Stability Testing : Store the compound under inert gas (N2_2) at -20°C to prevent hydrolysis of the ester or sulfonyl groups .
  • Toxicity Screening : Prioritize zebrafish embryo models for rapid in vivo toxicity assessment before rodent studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.